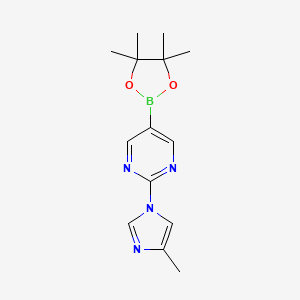

Acide 2-(4-méthylimidazol-1-yl)pyrimidine-5-boronique, ester pinacolique

Vue d'ensemble

Description

2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester is a useful research compound. Its molecular formula is C14H19BN4O2 and its molecular weight is 286.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analyse complète de l'acide 2-(4-méthylimidazol-1-yl)pyrimidine-5-boronique, ester pinacolique

Applications médicales Inhibiteurs de DYRK1A : Ce composé est utilisé dans la synthèse de nouveaux analogues de pyridazino [4,5-b]indol-4-ones et de pyridazin-3 (2H)-one en tant qu'inhibiteurs de DYRK1A, qui sont importants pour les stratégies thérapeutiques dans le traitement des maladies neurodégénératives et des cancers .

Applications en chimie Couplage de Suzuki–Miyaura : Dans le domaine de la chimie, les acides boroniques et leurs dérivés sont essentiels dans les réactions de couplage de Suzuki–Miyaura, largement utilisées pour former des liaisons carbone-carbone dans la synthèse de produits pharmaceutiques, d'agrochimiques et de matériaux organiques .

Protodéboronation catalytique : Le composé a été utilisé dans la protodéboronation catalytique des esters boroniques de pinacol. Ce processus est important pour l'hydratation formelle anti-Markovnikov des alcynes et peut être appliqué dans la synthèse de divers composés organiques .

Activité Biologique

2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester, is a boronic acid derivative with significant potential in medicinal chemistry. Its unique structure allows it to interact with biological systems in various ways, making it a compound of interest for researchers exploring therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₀H₁₅BN₂O₂

- Molecular Weight : 206.05 g/mol

- CAS Number : 321724-19-0

- Boiling Point : Predicted at 483.5 ± 37.0 °C

- Density : Approximately 1.18 g/cm³

- pKa : 4.87

These properties suggest that the compound is stable under various conditions and can be effectively synthesized and manipulated for biological studies .

Biological Activity Overview

The biological activity of boronic acids, including this compound, has been extensively studied, revealing several key activities:

- Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, which is crucial for cancer cell survival. The mechanism involves the inhibition of proteasome subunits, leading to apoptosis in cancer cells .

- Antibacterial and Antiviral Properties : Some studies indicate that boronic acid derivatives can exhibit antibacterial effects by disrupting bacterial cell wall synthesis and antiviral effects by inhibiting viral proteases .

- Enzyme Inhibition : This compound may act as an inhibitor of certain enzymes, including serine proteases and kinases, which are involved in various signaling pathways critical for cell growth and proliferation .

Case Study 1: Anticancer Mechanism

A study published in Nature Reviews demonstrated that boronic acid derivatives could enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms in cancer cells. The study specifically highlighted the role of 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid in enhancing the cytotoxic effects of bortezomib in multiple myeloma cells .

| Study | Purpose | Findings |

|---|---|---|

| Nature Reviews | Investigate synergy with bortezomib | Enhanced apoptosis in resistant cancer cell lines |

Case Study 2: Antiviral Activity

Research published in Antiviral Research indicated that boronic acids could inhibit the replication of HIV by targeting viral proteases. The study found that derivatives similar to 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid exhibited promising results in vitro against HIV strains .

| Study | Virus Targeted | Results |

|---|---|---|

| Antiviral Research | HIV | Significant reduction in viral load in treated cells |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid suggests high gastrointestinal absorption and permeability across biological membranes, indicating its potential for oral bioavailability. However, it is also noted as a substrate for P-glycoprotein (P-gp), which may affect its distribution and excretion in vivo .

Toxicity Profile

Preliminary toxicity assessments indicate that while the compound shows promise as a therapeutic agent, further studies are necessary to evaluate its long-term safety profile. Hazard statements associated with its handling include potential skin irritation and eye damage .

Propriétés

IUPAC Name |

2-(4-methylimidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN4O2/c1-10-8-19(9-18-10)12-16-6-11(7-17-12)15-20-13(2,3)14(4,5)21-15/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJPJCJXCLRXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3C=C(N=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.